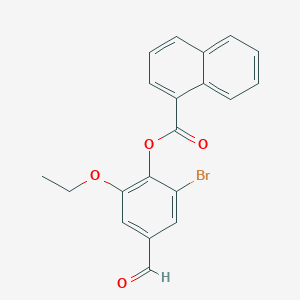
2-bromo-6-ethoxy-4-formylphenyl 1-naphthoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-6-ethoxy-4-formylphenyl 1-naphthoate is an organic compound with the molecular formula C20H15BrO4 and a molecular weight of 399.23 g/mol . This compound is primarily used in research settings and is not intended for human use . It is characterized by its unique structure, which includes a bromine atom, an ethoxy group, and a formyl group attached to a phenyl ring, which is further connected to a naphthoate moiety .
準備方法
化学反応の分析
2-Bromo-6-ethoxy-4-formylphenyl 1-naphthoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol.
Esterification and Hydrolysis: The ester linkage can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride . The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
2-Bromo-6-ethoxy-4-formylphenyl 1-naphthoate is utilized in various scientific research applications, including:
作用機序
The mechanism of action of 2-bromo-6-ethoxy-4-formylphenyl 1-naphthoate involves its interaction with specific molecular targets, depending on the context of its use. In organic synthesis, it acts as a reagent that can undergo various transformations. In biological research, its effects are studied in relation to its ability to interact with enzymes or other proteins, potentially affecting biochemical pathways .
類似化合物との比較
2-Bromo-6-ethoxy-4-formylphenyl 1-naphthoate can be compared with other similar compounds, such as:
2-Bromo-4-formylphenyl 1-naphthoate: Lacks the ethoxy group, which may affect its reactivity and applications.
6-Ethoxy-4-formylphenyl 1-naphthoate: Lacks the bromine atom, leading to different chemical properties and reactivity.
2-Bromo-6-ethoxyphenyl 1-naphthoate: Lacks the formyl group, which may influence its use in certain reactions.
The presence of the bromine, ethoxy, and formyl groups in this compound makes it unique and versatile for various research applications .
生物活性
2-Bromo-6-ethoxy-4-formylphenyl 1-naphthoate is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a naphthalene moiety linked to a phenyl group with a formyl and ethoxy substituent, which may influence its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
- Antioxidant Properties : Preliminary studies suggest that this compound exhibits antioxidant properties, which could protect cells from oxidative stress.
- Modulation of Signaling Pathways : It may influence key signaling pathways related to cell proliferation and apoptosis, making it a candidate for further investigation in cancer research.
Biological Activity Data
A summary of the biological activities observed for this compound is presented in the table below:
Case Studies
Several studies have investigated the biological effects of this compound:
-
Anticancer Activity :
- A study demonstrated that treatment with this compound resulted in significant cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the activation of apoptotic pathways and inhibition of cell cycle progression.
-
Anti-inflammatory Effects :
- Research indicated that the compound reduced levels of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases.
-
Antioxidant Studies :
- In vitro assays showed that this compound effectively scavenged free radicals, supporting its role as an antioxidant agent.
特性
IUPAC Name |
(2-bromo-6-ethoxy-4-formylphenyl) naphthalene-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrO4/c1-2-24-18-11-13(12-22)10-17(21)19(18)25-20(23)16-9-5-7-14-6-3-4-8-15(14)16/h3-12H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGZXDIZCWCNNIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=O)Br)OC(=O)C2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














